molecular formula C11H11FN2O2 B1440150 3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214031-57-8

3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione

Cat. No. B1440150
CAS RN: 1214031-57-8
M. Wt: 222.22 g/mol
InChI Key: BBMWSDMTZNKTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione (3-FPM-2,5-D) is a compound belonging to the class of piperazines and is a fluorinated derivative of 1-methylpiperazine-2,5-dione (MPD). It is a synthetic compound that has been studied for its potential use in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Biological Activity : Derivatives of 3-phenylpiperidine-2,6-dione, including compounds with a fluorophenyl group, have shown moderate protection against certain viruses like CVB-2 and HSV-1. These derivatives also exhibit antibacterial and antifungal activities (Bielenica et al., 2011).

Anticonvulsant Properties

  • Anticonvulsant Activity : N-Mannich bases derived from 3-phenyl-3-methyl- and 3,3-dimethyl-pyrrolidine-2,5-diones have been evaluated for anticonvulsant activity. Compounds with fluorophenyl groups displayed significant protection against electrically induced seizures (Kamiński et al., 2013).

Antidepressant and Anxiolytic Potential

  • Serotonin Receptor Affinity : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with fluorophenylpiperazinylalkyl structures have been identified as potent serotonin receptor ligands and potential antidepressant/anxiolytic agents (Zagórska et al., 2016).

Molecular Structure Analysis

  • Molecular Structure Confirmation : The molecular structure of fluorophenyl-containing compounds has been confirmed using spectroscopic methods and X-ray crystallography, enhancing the understanding of their chemical properties (Barakat et al., 2016).

Chiral Solvating Properties

  • NMR Spectroscopy Applications : Certain derivatives, like (S)-1-benzyl-6-methylpiperazine-2,5-dione, have been used as chiral solvating agents in NMR spectroscopy, aiding in the determination of enantiomer compositions of different compounds (Wagger et al., 2007).

Versatility as Organic Substrates

  • Synthesis of Natural Products and Analogues : 3-Ylidenepiperazine-2,5-diones are prone to various addition reactions, making them versatile substrates for synthesizing natural products and analogues, as well as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

properties

IUPAC Name

3-(3-fluorophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMWSDMTZNKTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 3
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 5
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.